
p-Phenylenediamine
Overview
Description
It is a derivative of aniline and appears as a white crystalline solid that darkens upon exposure to air due to oxidation . This compound is primarily used in the production of engineering polymers and composites, such as Kevlar, and is also a common ingredient in hair dyes .
Synthetic Routes and Reaction Conditions:
Reduction of p-nitroaniline: One of the most common methods involves the reduction of p-nitroaniline using iron in hydrochloric acid solution. This method is widely used due to its simplicity and effectiveness.
Hydrogenation of 4-nitroaniline: Another method involves the hydrogenation of 4-nitroaniline using a catalyst such as Raney nickel in methanol. This process yields high-purity p-Phenylenediamine.
Ammonolysis of p-dichlorobenzene: This method uses p-dichlorobenzene and ammonia water as raw materials, with nano copper ferrite as a catalyst.
Industrial Production Methods:
DuPont Route: Aniline is converted to diphenyltriazine, which is then converted by acid-catalysis to 4-aminoazobenzene.
Hypochlorite Method: Involves reacting terephthalic acid polyesters with ammonia, followed by reaction with hypochlorite.
Types of Reactions:
Oxidation: this compound undergoes oxidation to form quinone diimine and benzoquinone.
Reduction: It can be reduced to form various amines.
Substitution: It can undergo substitution reactions with halogenated organics, isocyanates, and other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Catalysts like Raney nickel and solvents like methanol are used.
Substitution: Various electrophiles and acidic or basic conditions are employed.
Major Products:
Oxidation Products: Benzoquinone diimine, benzoquinone.
Reduction Products: Various substituted amines.
Substitution Products: Substituted aromatic compounds.
Scientific Research Applications
Chemical Properties and Basic Information
- Chemical Formula : C6H8N2
- Molecular Weight : 108.15 g/mol
- CAS Number : 106-50-3
PPD is characterized by its ability to undergo oxidation, making it a valuable component in dye formulations and other chemical processes.
Applications in Hair Dyes
PPD is a common ingredient in oxidative hair dyes, where it acts as a colorant. It is typically used at concentrations up to 4% in formulations. The compound's ability to form stable colors upon oxidation makes it particularly useful in the cosmetics industry . However, its use has raised safety concerns due to potential allergic reactions and sensitization among users.
Case Study: Sensitization Rates
A case-control study conducted in the northern Netherlands found that the prevalence of PPD sensitization was approximately 4% among patch-tested individuals. This highlights the need for careful monitoring and regulation of PPD in cosmetic products .
Rubber Manufacturing
PPD is utilized as an antioxidant in rubber products, enhancing their durability and resistance to degradation under heat and stress. Its properties make it suitable for applications in tire manufacturing and other rubber goods .
Dye Production
The compound is extensively used in textile dyeing processes, providing vibrant colors that are resistant to fading during washing. PPD's low toxicity and high stability at elevated temperatures contribute to its popularity in this sector .
Environmental Applications
PPD serves as a reagent for the removal of nitrogen and sulfur oxides from waste gases, contributing to pollution control efforts. Additionally, it is employed in analytical chemistry as an indicator for various compounds, including hydrogen sulfide and thiocyanates .
Biochemical Applications
In biochemical research, PPD is used as a substrate for measuring the activity of oxidative enzymes and as a staining agent for biological materials. Its role as a chromogenic spray reagent in thin-layer chromatography further underscores its versatility .
Safety and Toxicology Studies
While PPD has numerous applications, safety assessments are crucial due to its potential health risks. Studies have indicated that PPD can cause skin sensitization and allergic reactions, particularly among individuals with prolonged exposure, such as workers in hair dye manufacturing .
Toxicity Findings
- In animal studies, PPD has shown non-carcinogenic properties at certain exposure levels; however, concerns regarding mutagenicity have been noted under specific conditions .
- A dermal study indicated no significant effects with hair dye formulations containing up to 5% PPD over 90 days .
Data Table: Summary of Applications
Application Area | Description | Key Benefits |
---|---|---|
Hair Dyes | Colorant in oxidative hair dye formulations | Stable color development |
Rubber Manufacturing | Antioxidant for rubber products | Enhanced durability |
Textile Dyeing | Dyeing agent providing vibrant colors | Low toxicity, high stability |
Environmental Chemistry | Reagent for gas treatment | Pollution control |
Biochemical Research | Substrate for enzyme activity measurement | Versatile analytical applications |
Mechanism of Action
p-Phenylenediamine acts as an electron donor and is known to reduce cytochrome c . It forms Bandrowski’s base, which is the primary cause of allergic reactions . The compound’s mechanism involves its transformation into reactive intermediates like quinone diimine, which can interact with various biological molecules .
Comparison with Similar Compounds
Biological Activity
p-Phenylenediamine (PPD) is an aromatic amine widely used in various industrial applications, particularly in hair dyes and as a precursor in the synthesis of polymers and pharmaceuticals. Despite its utility, PPD has been associated with several biological activities, including mutagenicity, toxicity, and immunological effects. This article summarizes key findings on the biological activity of PPD, supported by data tables and case studies.
Chemical Structure and Properties
PPD, with the chemical formula CHN, is a colorless to pale yellow solid that is soluble in water and organic solvents. Its structure consists of two amine groups attached to a benzene ring, contributing to its reactivity and biological interactions.
Mutagenicity Studies
Research has demonstrated that PPD exhibits weak mutagenic properties. A study using Ames test strains TA98 and TA100 indicated that PPD was weakly mutagenic with metabolic activation, particularly in the presence of S9 mix, which contains metabolic enzymes . The compound induced chromosomal aberrations in Chinese hamster ovary (CHO) cells, suggesting potential genotoxic effects .
Study | Test System | Result |
---|---|---|
Ames Test | Salmonella strains TA98/TA100 | Weakly mutagenic with metabolic activation |
Chromosomal Aberration | CHO cells | Induced dose-related increase |
Toxicity Assessments
Toxicological evaluations have identified PPD as having significant toxicity at certain doses. The minimal lethal dose in rats was reported at 75 mg/kg, with lower doses causing adverse effects . In chronic exposure studies, body weight decrements were observed at doses as low as 34.4 mg/kg/day in female rats .
Study Type | Species | Dose (mg/kg/day) | Effect |
---|---|---|---|
Acute Toxicity | Rat | 75 | Lethal dose |
Chronic Toxicity | Rat | 34.4 | Body weight decrement |
Immunological Effects
PPD has been implicated in allergic reactions and immunotoxicity. A study involving workers exposed to PPD in a hair dye factory found associations between exposure levels and respiratory issues, including impaired pulmonary function . The study categorized exposure into three groups based on air concentration, revealing significant differences in forced expiratory volume (FEV1) among groups.
Exposure Group | PPD Concentration (mg/m³) | FEV1 (%) |
---|---|---|
Low | < 0.00001 | Higher |
Medium | 0.00001 – 0.00033 | Intermediate |
High | 0.00033 – 0.047 | Lowest |
Case Studies
Several case studies highlight the acute effects of PPD exposure:
- A reported case of attempted suicide by ingestion of hair dye containing PPD resulted in severe health complications but was managed effectively through prompt medical intervention .
- Another study documented respiratory distress among individuals exposed to high levels of PPD during occupational activities, emphasizing the need for safety measures in workplaces using this compound .
Q & A
Q. What analytical methods are recommended for detecting and quantifying p-Phenylenediamine in biological or environmental samples?
Basic Research Question
High-performance liquid chromatography (HPLC) coupled with UV detection is a robust method for separating and quantifying PPD isomers (e.g., ortho-, meta-, and para-phenylenediamine). A validated protocol using a mixed-mode stationary phase column (e.g., Primesep 100) with an isocratic mobile phase (water, acetonitrile, and sulfuric acid) achieves baseline separation of isomers at 210 nm . For biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) enhances sensitivity, particularly for trace-level detection in occupational exposure studies. Method validation should include recovery rates, limit of detection (LOD), and matrix effect assessments.
Q. How can researchers design cross-sectional studies to assess occupational exposure risks of PPD?
Basic Research Question
A standardized protocol involves:
- Questionnaire design : Capture occupational history, frequency of PPD handling, and protective equipment usage ( used EpiData 3.1 for data structuring) .
- Biomarker analysis : Measure urinary metabolites (e.g., N-acetylated derivatives) and correlate with liver/kidney function markers (e.g., ALT, creatinine).
- Statistical tools : Use SPSS or R for multivariate regression to adjust for confounders like age, smoking, and comorbidities .
Q. What methodologies resolve contradictions in epidemiological data on PPD sensitization and allergic responses?
Advanced Research Question
Discrepancies in sensitization rates (e.g., hair dye users vs. occupational workers) require:
- Stratified analysis : Segment data by exposure route (e.g., dermal vs. inhalation) and duration. A German IVDK study (2008–2013) identified hair dyeing (OR 6.0), henna tattoos (OR 2.4), and hairdressing occupation (OR 2.1) as key risk factors .
- Patch-test standardization : Control for cross-reactivity with structurally related compounds (e.g., N-substituted PPD derivatives).
- Dose-response modeling : Use logistic regression to quantify thresholds for eliciting allergic reactions.
Q. How can category approaches under EPA’s High Production Volume (HPV) Program streamline toxicity testing for PPD derivatives?
Advanced Research Question
The EPA’s Substituted p-Phenylenediamines category groups structurally similar compounds (e.g., shared benzene ring with amino groups) to bridge data gaps. Key steps include:
- Structural-activity relationships (SAR) : Compare physicochemical properties (logP, pKa) and metabolic pathways across category members.
- Data bridging : Use existing acute toxicity or ecotoxicology data from analogs (e.g., N-methylheptyl-PPD) to predict untested endpoints .
- Validation : Confirm correlations via in vitro assays (e.g., Ames test for mutagenicity) and in silico tools like OECD QSAR Toolbox.
Q. What experimental strategies validate read-across approaches for PPD risk assessment?
Advanced Research Question
Read-across requires:
- Structural similarity : Align functional groups (e.g., amino, benzene rings) and metabolic pathways (e.g., N-acetylation) between PPD and analogs .
- Tiered testing : Prioritize in vitro assays (e.g., KeratinoSens™ for skin sensitization) followed by in vivo corroboration.
- Uncertainty quantification : Apply the European Chemicals Agency (ECHA) guidelines to assess data adequacy and extrapolation reliability.
Q. How do researchers investigate PPD’s metabolic pathways and hepatotoxicity mechanisms?
Advanced Research Question
- Metabolite profiling : Use LC-MS/MS to identify hepatic metabolites (e.g., N-hydroxy-PPD) in in vitro hepatocyte models .
- Oxidative stress assays : Measure glutathione depletion, lipid peroxidation (MDA levels), and CYP450 inhibition in primary human hepatocytes.
- Omics integration : Combine transcriptomics (RNA-seq) and proteomics to map pathways like NF-κB activation or mitochondrial dysfunction.
Q. What statistical frameworks address variability in PPD toxicity data across in vitro and in vivo studies?
Advanced Research Question
- Meta-analysis : Pool data from REACH registrations and published studies, applying random-effects models to account for inter-study heterogeneity.
- Benchmark dose (BMD) modeling : Derive toxicity thresholds using EPA’s BMDS software, prioritizing endpoints with high human relevance (e.g., renal tubular necrosis).
- Uncertainty factors : Adjust no-observed-adverse-effect levels (NOAELs) using species-specific pharmacokinetic scaling.
Q. How are advanced computational tools (e.g., QSAR, molecular docking) applied to predict PPD reactivity?
Advanced Research Question
- Quantum mechanical calculations : Simulate PPD’s electron affinity to predict oxidative hair dye formation mechanisms.
- Molecular docking : Model PPD’s interaction with skin proteins (e.g., human serum albumin) to explain sensitization potential.
- Machine learning : Train classifiers on existing toxicity databases (e.g., ECOTOX) to prioritize high-risk derivatives for testing.
Properties
IUPAC Name |
benzene-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-5-1-2-6(8)4-3-5/h1-4H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCKQZAAMUWICA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2, Array | |
Record name | P-PHENYLENEDIAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17716 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | p-PHENYLENEDIAMINE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25168-37-0, Array | |
Record name | Poly(p-phenylenediamine) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25168-37-0 | |
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Record name | 1,4-Benzenediamine | |
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DSSTOX Substance ID |
DTXSID9021138 | |
Record name | 1,4-Benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-phenylenediamine appears as a white to purple crystalline solid (melting point 234 F) that turns purple to black in air. Flash point 309 F. Toxic by skin absorption, inhalation or ingestion. Used for production of aramid fiber, antioxidants, as a laboratory reagent, in photographic developing, and as a dye for hair and furs., Liquid; Pellets or Large Crystals, White to slightly red, crystalline solid; [NIOSH], WHITE-TO-SLIGHTLY-RED CRYSTALS. TURNS DARK ON EXPOSURE TO AIR., White to slightly red, crystalline solid. | |
Record name | P-PHENYLENEDIAMINE | |
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Record name | 1,4-Benzenediamine | |
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Record name | p-Phenylenediamine | |
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Record name | p-PHENYLENEDIAMINE | |
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Record name | P-PHENYLENEDIAMINE | |
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URL | https://www.osha.gov/chemicaldata/43 | |
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Record name | p-Phenylene diamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0495.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Boiling Point |
513 °F at 760 mmHg (NTP, 1992), 267 °C, 513 °F | |
Record name | P-PHENYLENEDIAMINE | |
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Record name | 1,4-BENZENEDIAMINE | |
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Record name | p-PHENYLENEDIAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0805 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | P-PHENYLENEDIAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/43 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | p-Phenylene diamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0495.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
311 °F (NTP, 1992), 311 °F, 156 °C c.c., 312 °F | |
Record name | P-PHENYLENEDIAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17716 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | p-Phenylenediamine | |
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URL | https://haz-map.com/Agents/229 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | p-PHENYLENEDIAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0805 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | P-PHENYLENEDIAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/43 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | p-Phenylene diamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0495.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
4 % at 75 °F (NIOSH, 2023), SOL IN 100 PARTS COLD WATER; SOL IN ALCOHOL, CHLOROFORM, ETHER, SOL IN HOT BENZENE, Water solubility= 38,000 ppm, Solubility in water, g/100ml at 25 °C: 4, (75 °F): 4% | |
Record name | P-PHENYLENEDIAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17716 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,4-BENZENEDIAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2518 | |
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Record name | p-PHENYLENEDIAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0805 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | p-Phenylene diamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0495.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
Greater than 1 (water= 1), Relative density (water = 1): 1.1 | |
Record name | 1,4-BENZENEDIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2518 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-PHENYLENEDIAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0805 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
3.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.72 (AIR= 1), Relative vapor density (air = 1): 3.7, 3.72 | |
Record name | P-PHENYLENEDIAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17716 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,4-BENZENEDIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2518 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-PHENYLENEDIAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0805 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | P-PHENYLENEDIAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/43 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
less than 1 mmHg (NIOSH, 2023), 0.005 [mmHg], <1 mm Hg at 21 °C (technical product), Vapor pressure, Pa at 100 °C: 144, <1 mmHg | |
Record name | P-PHENYLENEDIAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17716 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | p-Phenylenediamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/229 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1,4-BENZENEDIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2518 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-PHENYLENEDIAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0805 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | P-PHENYLENEDIAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/43 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | p-Phenylene diamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0495.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
FROM STUDIES OF THE INTRACUTANEOUS SENSITIZATION OF GUINEA-PIGS USING PARA-PHENYLENEDIAMINE, HYDROQUINONE, QUINHYDRONE AND BENZOQUINONE, IT HAS BEEN SUGGESTED THAT BENZOQUINONE FORMATION PLAYS AN IMPORTANT ROLE IN THE ALLERGIC ACTION OF PARA-PHENYLENEDIAMINE. | |
Record name | 1,4-BENZENEDIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2518 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
ORTHO-PHENYLENEDIAMINE (1,2-DIAMINOBENZENE) CONTENT, 0.1% MAXIMUM; AND IRON CONTENT, 50 MG/KG MAXIMUM. | |
Record name | 1,4-BENZENEDIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2518 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE TO SLIGHTLY RED CRYSTALS, WHITE PLATES FROM BENZENE, ETHER | |
CAS No. |
106-50-3 | |
Record name | P-PHENYLENEDIAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17716 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | p-Phenylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Benzenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Phenylenediamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14141 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | p-Phenylenediamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4777 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Benzenediamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-phenylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.096 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-PHENYLENEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U770QIT64J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,4-BENZENEDIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2518 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-PHENYLENEDIAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0805 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | P-PHENYLENEDIAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/43 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | p-Phenylenediamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/SS7AD550.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
284 °F (NTP, 1992), 145-147 °C, 139-147 °C, 295 °F | |
Record name | P-PHENYLENEDIAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17716 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,4-BENZENEDIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2518 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-PHENYLENEDIAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0805 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | P-PHENYLENEDIAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/43 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | p-Phenylene diamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0495.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Synthesis routes and methods IV
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.